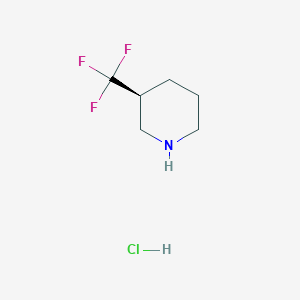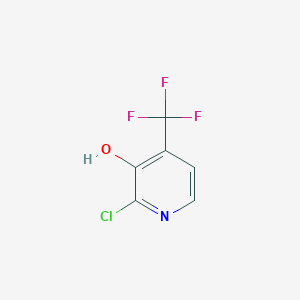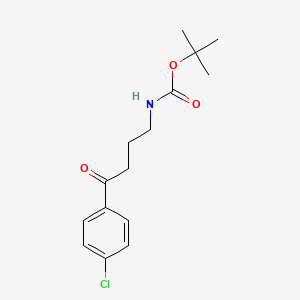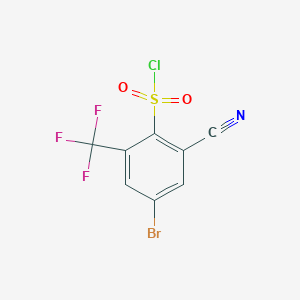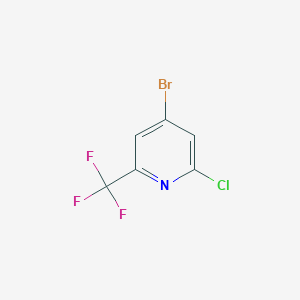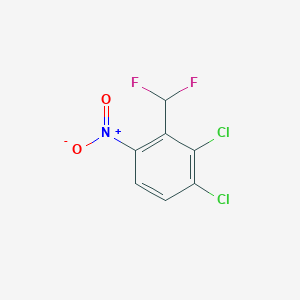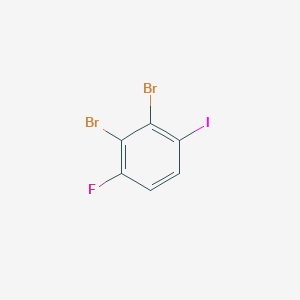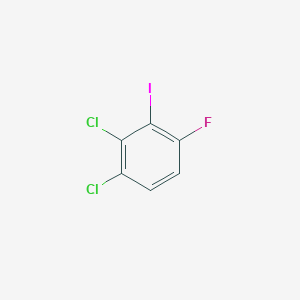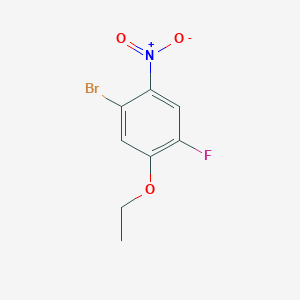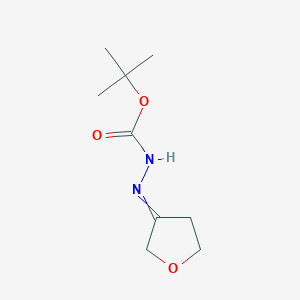
tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate
Vue d'ensemble
Description
Tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate, commonly referred to as TBHD, is an organoboron compound that has been used in a number of scientific research applications. It is a versatile compound that has been used in a variety of synthetic and biological processes, including synthesis of organic compounds, catalysis, and drug discovery. TBHD is a relatively new compound and its unique properties have made it a valuable tool for researchers.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of tert-butyl hydrazinecarboxylates have been reported, with a focus on their potential as Mcl-1 antagonists. These compounds were synthesized through refluxing tert-butyl carbazate with aldehydes in ethanol, yielding products in appreciable amounts. Spectral data analysis confirmed their structures, and theoretical calculations aligned well with experimental data. Molecular docking suggested moderate potency against the Mcl-1 enzyme, indicating potential biological applications (Bhat et al., 2019).
Chemical Transformations and Applications
- Research on fluoroalkyl-substituted pyrazole-4-carboxylic acids involved acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides. This process, which involved reactions with alkyl hydrazines, underscores the versatility of tert-butyl hydrazinecarboxylates in synthesizing isomeric pyrazoles, highlighting their significance in developing novel compounds on a multigram scale (Iminov et al., 2015).
Methodological Advances
- A scalable synthesis of 1-bicyclo[1.1.1]pentylamine via hydrohydrazination reaction demonstrated the utility of tert-butyl hydrazinecarboxylates in synthesizing complex amines. This method represents a significant improvement in terms of scalability, yield, safety, and cost over previous syntheses, showcasing the application of these compounds in advanced synthetic methodologies (Bunker et al., 2011).
Metal-Free Synthesis
- The metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources demonstrates the environmental advantages of using tert-butyl hydrazinecarboxylates. This synthesis pathway is notable for its efficiency, offering a green alternative for preparing quinoxaline-3-carbonyl compounds (Xie et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(oxolan-3-ylideneamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEJVMJLMPXMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

